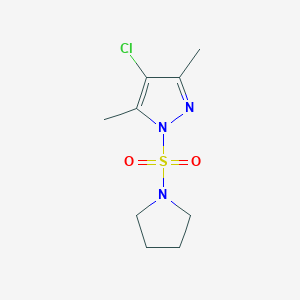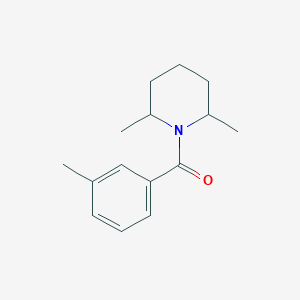![molecular formula C17H16ClNO2 B4973862 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one, also known as NS8593, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cyclohexenones and has been found to exhibit a range of pharmacological properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one acts by modulating the activity of SK channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By modulating the activity of these channels, this compound can alter the firing properties of neurons and affect the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the firing rate of neurons in the hippocampus, a brain region involved in learning and memory. Additionally, this compound has been found to enhance the release of dopamine, a neurotransmitter involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has several advantages for use in lab experiments. It is a potent and selective modulator of SK channels, making it a useful tool for studying the role of these channels in neuronal function. However, this compound has some limitations, including its complex synthesis process and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one. One area of interest is the development of new drugs based on this compound that can be used to treat neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the use of this compound as a tool for studying the role of SK channels in neuronal function and behavior. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
Méthodes De Synthèse
The synthesis of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form the intermediate compound, which is then further reacted with furfural to form the final product. The synthesis of this compound is a challenging process that requires specialized knowledge and expertise in synthetic chemistry.
Applications De Recherche Scientifique
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, including the ability to modulate ion channels, particularly the small conductance calcium-activated potassium (SK) channels. This makes this compound a promising candidate for the development of new drugs for the treatment of a range of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-5-(furan-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-14-5-3-12(4-6-14)11-19-15-8-13(9-16(20)10-15)17-2-1-7-21-17/h1-7,10,13,19H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKJLICPNTWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)
![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)

![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)

![4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4973871.png)
![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)
amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)